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Compound of Interest

Compound Name: ent-Entecavir-di-o-benzyl Ether

CAS No.: 1354695-82-1

Cat. No.: B591691 Get Quote

Executive Summary
Entecavir is a potent, selective guanosine analogue widely prescribed as a first-line antiviral

therapy for chronic hepatitis B virus (HBV) infection[1]. Because of its complex molecular

architecture—featuring multiple chiral centers on a cyclopentyl ring—the synthesis and storage

of Entecavir inevitably generate a spectrum of structurally similar epimers, oxidation

degradants, and process intermediates. Regulatory standards, such as those set by the

European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), mandate rigorous

impurity profiling to ensure drug safety and efficacy[2].

This application note details a validated, stability-indicating Reversed-Phase High-Performance

Liquid Chromatography (RP-HPLC) method designed to simultaneously resolve Entecavir and

its critical related substances (Impurities A through F)[2],[3].

Scientific Rationale & Chromatographic Strategy
Developing a single chromatographic method to separate Entecavir from its impurities presents

significant challenges due to the wide polarity range of the analytes. The causality behind our

experimental choices is rooted in the physicochemical properties of the molecules:
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Stationary Phase Selection (C18): Entecavir and its epimers (Impurities A, B, and D)

possess nearly identical molecular weights and functional groups. A high-efficiency, end-

capped C18 column (250 mm length) is required to provide the necessary theoretical plates

and steric selectivity to resolve these closely eluting diastereomers[2],[4].

Mobile Phase Acidification (Trifluoroacetic Acid): Entecavir contains a basic amino group on

its purine ring (pKa ~2.5). Using Trifluoroacetic acid (TFA) serves a dual purpose. First, it

acts as an ion-pairing agent, neutralizing the basic nitrogen to enhance hydrophobic

retention. Second, it drops the mobile phase pH, suppressing the ionization of residual

silanol groups on the silica matrix, which completely mitigates peak tailing[2].

Gradient Elution Dynamics: The impurity profile includes highly polar oxidative degradants

(e.g., Impurity C) and highly lipophilic, silyl-protected synthetic intermediates (e.g., Impurity

F)[3],. An isocratic method cannot accommodate this polarity spread[4]. We utilize a gradient

starting with a highly aqueous phase (Mobile Phase A) to retain and resolve the polar

epimers, followed by a steady ramp to a high-organic phase (Mobile Phase B) to elute the

lipophilic process impurities[2].

Workflow Visualization
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1. Sample & Standard Prep
(API + Spiked Impurities)

2. RP-HPLC Injection
(Waters C18, 10 µL, 30°C)

 Transfer to Autosampler

3. Gradient Elution
(Water/ACN/TFA System)

 Pump Delivery

4. UV Detection
(254 nm)

 Analyte Separation

5. System Suitability Test
(Resolution > 1.5)

 Signal Integration

6. Impurity Quantification
(ICH Q2 Validation)

 Pass Criteria Met
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Figure 1: End-to-end workflow for the HPLC separation and quantification of Entecavir

impurities.

Experimental Protocol
This protocol is designed as a self-validating system. By incorporating a System Suitability Test

(SST) prior to sample analysis, the method ensures that the chromatographic resolution and

peak symmetry are acceptable, thereby validating the integrity of the run.

Step 1: Reagent and Mobile Phase Preparation
Mobile Phase A (Aqueous/Organic/Acid): Mix 990 mL of HPLC-grade water, 10 mL of

Acetonitrile (ACN), and 1 mL of Trifluoroacetic acid (TFA). Mix thoroughly and degas via

sonication for 10 minutes[2].

Mobile Phase B (Organic/Aqueous/Acid): Mix 700 mL of HPLC-grade water, 300 mL of

Acetonitrile, and 1 mL of TFA. Mix thoroughly and degas[2].

Diluent: Use a mixture of Water and Methanol (50:50, v/v) to ensure complete dissolution of

both polar and non-polar impurities.

Step 2: Standard and Sample Preparation
System Suitability Solution (SST): Accurately weigh 10 mg of Entecavir Reference Standard

and 1 mg each of Impurity A, B, C, and F. Transfer to a 100 mL volumetric flask. Dissolve in

50 mL of diluent using sonication, then make up to the mark.

Test Sample Preparation: Grind 10 Entecavir film-coated tablets into a fine powder. Transfer

an amount equivalent to 10 mg of Entecavir into a 100 mL volumetric flask. Add 70 mL of

diluent, sonicate for 20 minutes to extract the API and impurities, cool to room temperature,

and make up to volume. Filter through a 0.45 µm PTFE syringe filter[2],[5].

Step 3: Chromatographic Execution
Purge the HPLC system with Mobile Phase A and B.

Equilibrate the C18 column at the initial gradient conditions (100% Mobile Phase A) for at

least 30 minutes until a stable baseline is achieved.
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Self-Validation (SST Injection): Inject 10 µL of the SST solution. Verify that the resolution (

) between Entecavir and Impurity A (the closest eluting critical pair) is

. Verify that the tailing factor for the Entecavir peak is

. Do not proceed to sample analysis unless these criteria are met[2].

Inject the Test Sample Preparation in triplicate following the gradient program outlined in

Table 2.

Quantitative Data Presentation
Table 1: Optimized Chromatographic Conditions

Parameter Specification

Column Waters C18 (250 mm × 4.6 mm, 5 µm)

Column Temperature 30 °C

Flow Rate 1.0 mL/min

Injection Volume 10 µL

Detection Wavelength 254 nm (UV-Vis)

Run Time 60 Minutes

Table 2: Gradient Elution Profile
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Time (Minutes) Mobile Phase A (%) Mobile Phase B (%) Elution Strategy

0.0 100 0
Isocratic hold to focus

polar analytes

15.0 80 20
Gradual ramp to elute

epimers

35.0 0 100

Steep ramp to elute

lipophilic process

impurities

45.0 0 100

Isocratic wash to

remove strongly

retained compounds

46.0 100 0
Return to initial

conditions

60.0 100 0
Column re-

equilibration

Table 3: Entecavir and Related Impurities Profile
Note: Relative Retention Times (RRT) are approximate and may shift slightly based on system

dwell volume.
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Analyte
Chemical Nature /
Identity

CAS Number RRT

Impurity C
Oxidation Degradant (

)
2204369-23-1 ~0.65

Entecavir
Active Pharmaceutical

Ingredient
142217-69-4[6] 1.00

Impurity A
Entecavir (R,R,R)-

isomer / Epimer
1367369-78-5 ~1.15

Impurity B Entecavir Epimer 1367369-77-4 ~1.25

Impurity D Entecavir Epimer 1367369-80-9[7] ~1.35

Impurity E
Formylated / Related

Degradant
2349444-69-3[6] ~1.80

Impurity F

Silyl-protected

intermediate (

)

649761-24-0 ~3.50
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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